DMP 696

Description

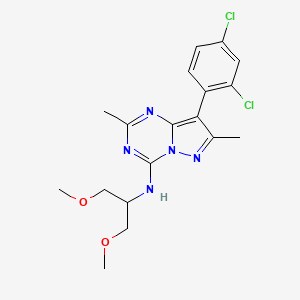

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-(2,4-dichlorophenyl)-N-(1,3-dimethoxypropan-2-yl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21Cl2N5O2/c1-10-16(14-6-5-12(19)7-15(14)20)17-21-11(2)22-18(25(17)24-10)23-13(8-26-3)9-27-4/h5-7,13H,8-9H2,1-4H3,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDWRPTOUDPFXKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C1C3=C(C=C(C=C3)Cl)Cl)N=C(N=C2NC(COC)COC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21Cl2N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601108708 | |

| Record name | 8-(2,4-Dichlorophenyl)-N-[2-methoxy-1-(methoxymethyl)ethyl]-2,7-dimethylpyrazolo[1,5-a]-1,3,5-triazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601108708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202578-52-7 | |

| Record name | 8-(2,4-Dichlorophenyl)-N-[2-methoxy-1-(methoxymethyl)ethyl]-2,7-dimethylpyrazolo[1,5-a]-1,3,5-triazin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202578-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DMP-696 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202578527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(2,4-Dichlorophenyl)-N-[2-methoxy-1-(methoxymethyl)ethyl]-2,7-dimethylpyrazolo[1,5-a]-1,3,5-triazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601108708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DMP-696 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WCA5SCC429 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

DMP 696: A Technical Guide to its Mechanism of Action as a Corticotropin-Releasing Hormone Receptor 1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

DMP 696 is a potent and selective, non-peptidergic antagonist of the Corticotropin-Releasing Hormone Receptor 1 (CRHR1). Developed as a potential therapeutic agent for anxiety and depression, its mechanism of action centers on the modulation of the hypothalamic-pituitary-adrenal (HPA) axis and other central nervous system (CNS) pathways involving corticotropin-releasing hormone (CRH). This document provides a comprehensive overview of the pharmacological properties, key experimental data, and methodologies used to characterize the mechanism of action of this compound.

Core Mechanism of Action: CRHR1 Antagonism

This compound exerts its pharmacological effects by acting as a non-competitive full antagonist at the CRHR1.[1][2] This receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the anterior pituitary, cortex, cerebellum, and amygdala. CRH, a 41-amino acid neuropeptide, is the endogenous ligand for CRHR1 and plays a crucial role in the body's response to stress.

Upon binding of CRH, the CRHR1 activates the Gs alpha subunit of its associated G-protein, leading to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger that activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which modulate gene expression related to stress responses. In the anterior pituitary, this signaling cascade results in the synthesis and release of adrenocorticotropic hormone (ACTH).

This compound, by binding to a site on the CRHR1 distinct from the CRH binding site, allosterically inhibits the conformational changes necessary for receptor activation, thereby blocking the downstream signaling cascade.[1][2] This non-competitive antagonism effectively curtails CRH-stimulated adenylyl cyclase activity and subsequent physiological responses, such as ACTH release.[1][2]

Signaling Pathway of CRHR1 and Inhibition by this compound

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

Table 1: In Vitro Receptor Binding Affinity

| Target | Species | Assay Type | Parameter | Value | Reference |

| CRHR1 | Human | Radioligand Binding | Ki | 1.7 nM | [3] |

| CRHR1 | Human | Radioligand Binding | Ki | 1.8 nM | [3] |

| CRHR1 | Human | Radioligand Binding | Ki | 2 nM | [3] |

| CRHR1 | Rat | Radioligand Binding | Ki | 2.5 nM | [3] |

| CRHR2 | Human | Radioligand Binding | Selectivity | >1000-fold vs CRHR1 | [1][2] |

Table 2: In Vitro Functional Activity

| Assay | Cell/Tissue Type | Parameter | Value | Reference |

| Adenylyl Cyclase Inhibition | Human CRHR1 expressing cells | pIC50 | 7.09 | [3] |

| Adenylyl Cyclase Inhibition | Human CRHR1 expressing cells | IC50 | 82 nM | [3] |

| CRH-stimulated ACTH Release | Rat pituitary corticotropes | - | Inhibition observed | [1][2] |

Table 3: In Vivo Activity and Receptor Occupancy

| Model | Species | Parameter | Dose | Effect | Reference |

| Defensive Withdrawal | Rat | Anxiolytic-like efficacy | 3 mg/kg | Lowest effective dose | [1][2] |

| CRHR1 Receptor Occupancy | Rat | Brain Receptor Occupancy | 3 mg/kg (p.o.) | ~60% | |

| CRHR1 Receptor Occupancy | Rat | In vivo IC50 (plasma-free) | - | 1.22 nM |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

CRHR1 Radioligand Binding Assay

This protocol outlines a general method for determining the binding affinity of this compound to the CRHR1.

Objective: To determine the inhibitory constant (Ki) of this compound for the CRHR1.

Materials:

-

Cell membranes from a cell line stably expressing human or rat CRHR1 (e.g., CHO, HEK293).

-

Radioligand: [125I]-Sauvagine or [125I]-Tyrosine-ovine-CRF.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold binding buffer.

-

Non-specific binding control: A high concentration of a known CRHR1 ligand (e.g., 1 µM unlabeled CRH).

-

This compound at various concentrations.

-

96-well plates.

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize cells in lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).

-

Assay Setup: In a 96-well plate, add in order:

-

50 µL of binding buffer (for total binding) or non-specific binding control.

-

50 µL of this compound at various concentrations.

-

50 µL of radioligand at a concentration near its Kd.

-

150 µL of the membrane preparation (containing 3-20 µg of protein).

-

-

Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow: CRHR1 Radioligand Binding Assay

CRF-Stimulated Adenylyl Cyclase Functional Assay

This protocol outlines a general method for determining the functional antagonist activity of this compound.

Objective: To determine the IC50 of this compound for the inhibition of CRH-stimulated cAMP production.

Materials:

-

A cell line stably expressing CRHR1 (e.g., CHO, HEK293).

-

CRH.

-

This compound at various concentrations.

-

Cell culture medium.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Lysis buffer.

-

cAMP detection kit (e.g., ELISA, HTRF).

Procedure:

-

Cell Culture: Plate CRHR1-expressing cells in 96-well plates and grow to confluency.

-

Pre-incubation: Pre-incubate the cells with various concentrations of this compound and a phosphodiesterase inhibitor for 15-30 minutes.

-

Stimulation: Add CRH at a concentration that elicits a submaximal response (e.g., EC80) to all wells except the basal control.

-

Incubation: Incubate for 30 minutes at 37°C.

-

Lysis: Lyse the cells according to the cAMP detection kit protocol.

-

cAMP Measurement: Measure the intracellular cAMP concentration using the chosen detection method.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Determine the IC50 value using non-linear regression analysis.

Defensive Withdrawal Test in Rats

This protocol describes an in vivo model of anxiety used to assess the anxiolytic-like effects of this compound.[1][2]

Objective: To evaluate the anxiolytic-like efficacy of this compound.

Apparatus:

-

A dark chamber with a small opening.

-

A brightly lit, open field.

Procedure:

-

Acclimation: Acclimate the rats to the testing room for at least 60 minutes before the experiment.

-

Drug Administration: Administer this compound (e.g., 3 mg/kg) or vehicle orally (p.o.) at a specified time before the test (e.g., 60 minutes).

-

Test: Place the rat in the dark chamber.

-

Measurement: Record the latency to exit the dark chamber with all four paws into the open field. A longer exit latency is indicative of anxiety-like behavior.

-

Data Analysis: Compare the exit latencies of the this compound-treated group with the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in exit latency in the this compound group suggests an anxiolytic-like effect.

Summary and Conclusion

This compound is a well-characterized CRHR1 antagonist with high affinity and selectivity. Its mechanism of action involves the non-competitive inhibition of CRHR1, leading to the blockade of CRH-stimulated intracellular signaling and downstream physiological effects. In vitro studies have demonstrated its ability to inhibit adenylyl cyclase activity and ACTH release. In vivo, this compound exhibits anxiolytic-like properties in preclinical models of anxiety at doses that correspond to significant brain CRHR1 receptor occupancy. These findings underscore the role of CRHR1 in anxiety and highlight the therapeutic potential of selective antagonists like this compound.

References

- 1. The pharmacology of DMP696 and DMP904, non-peptidergic CRF1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Pharmacology of DMP696 and DMP904, Non‐Peptidergic CRF1 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DMP696 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Unveiling DMP-696: A Technical Guide to a Potent and Selective CRHR1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of DMP-696, a non-peptidergic, potent, and selective antagonist of the Corticotropin-Releasing Hormone Receptor 1 (CRHR1). CRHR1 is a critical component of the hypothalamic-pituitary-adrenal (HPA) axis and plays a significant role in the pathophysiology of stress-related disorders, including anxiety and depression. DMP-696 has demonstrated nanomolar affinity for the human CRHR1 and acts as a noncompetitive full antagonist.[1] Preclinical studies have highlighted its anxiolytic-like efficacy without the sedative and ataxic side effects commonly associated with benzodiazepines.[2] This document consolidates the available quantitative data, outlines detailed experimental methodologies for its characterization, and visualizes the core signaling pathways and experimental workflows.

Introduction to DMP-696 and CRHR1

Corticotropin-releasing hormone (CRH), a 41-amino acid neuropeptide, is the principal regulator of the HPA axis. Its biological effects are mediated through two G-protein coupled receptors, CRHR1 and CRHR2. The CRHR1 receptor is predominantly expressed in the anterior pituitary, as well as in various brain regions associated with stress and emotional regulation, such as the amygdala, hippocampus, and prefrontal cortex. Upon binding of CRH, CRHR1 activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent activation of protein kinase A (PKA). This signaling cascade ultimately results in the synthesis and release of adrenocorticotropic hormone (ACTH) from the pituitary, which in turn stimulates the adrenal glands to produce corticosteroids.

DMP-696, with the chemical name 4-(1,3-dimethoxyprop-2-ylamino)-2,7-dimethyl-8-(2,4-dichlorophenyl)pyrazolo[1,5-a]-1,3,5-triazine, is a small molecule antagonist that selectively targets the CRHR1.[3][4] Its noncompetitive mechanism of action suggests that it binds to an allosteric site on the receptor, thereby preventing the conformational change required for receptor activation, even in the presence of the endogenous ligand, CRH. This mode of antagonism offers the potential for a more complete and sustained blockade of CRHR1 signaling.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of DMP-696.

Table 1: In Vitro Binding Affinity and Functional Activity of DMP-696

| Parameter | Receptor | Species | Value | Reference |

| Ki | CRHR1 | Human | 1.7 nM | [4] |

| IC50 (Adenylyl Cyclase) | CRHR1 | Human | 82 nM | [3][4] |

| IC50 (Receptor Occupancy) | CRHR1 | Rat (in vitro) | ~1.0 nM | [5] |

Table 2: In Vivo Efficacy and Pharmacokinetic Parameters of DMP-696 in Rats

| Parameter | Value | Conditions | Reference |

| In Vivo IC50 (Receptor Occupancy) | 1.22 nM (plasma-free) | Oral administration | [5] |

| Receptor Occupancy | ~60% | 3 mg/kg (p.o.) | [5] |

| Oral Bioavailability | 37% | - | [3][4] |

| Anxiolytic-like Efficacy (MED) | 3 mg/kg (p.o.) | Defensive Withdrawal Test | [2] |

Signaling Pathways and Mechanism of Action

DMP-696 exerts its effects by interrupting the canonical CRHR1 signaling pathway. The following diagrams illustrate the pathway and the point of intervention by DMP-696.

Experimental Protocols

The following are representative protocols for the key assays used to characterize DMP-696. These are based on established methodologies in the field and should be optimized for specific laboratory conditions.

CRHR1 Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of DMP-696 for the CRHR1.

Materials:

-

CRHR1-expressing cell membranes (e.g., from CHO or HEK293 cells)

-

[125I]-CRH (Radioligand)

-

DMP-696

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filters

-

Vacuum filtration manifold

-

Gamma counter

Procedure:

-

Thaw the CRHR1 cell membranes on ice and dilute to the desired concentration in assay buffer.

-

Prepare serial dilutions of DMP-696 in assay buffer.

-

In a 96-well plate, add in the following order:

-

50 µL of assay buffer (for total binding) or non-radiolabeled CRH (for non-specific binding)

-

50 µL of DMP-696 dilution or vehicle

-

50 µL of [125I]-CRH diluted in assay buffer

-

100 µL of diluted cell membranes

-

-

Incubate the plate at room temperature for 2 hours with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a vacuum manifold.

-

Wash the filters three times with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of DMP-696 by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.

CRF-Stimulated Adenylyl Cyclase Activity Assay

This protocol measures the ability of DMP-696 to inhibit CRF-stimulated cAMP production.

Materials:

-

CRHR1-expressing cells (e.g., CHO or HEK293 cells)

-

Corticotropin-Releasing Hormone (CRF)

-

DMP-696

-

Forskolin (positive control)

-

Cell culture medium

-

Stimulation Buffer: HBSS with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (phosphodiesterase inhibitor)

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

-

96-well cell culture plates

Procedure:

-

Seed CRHR1-expressing cells in a 96-well plate and grow to confluence.

-

On the day of the assay, remove the growth medium and wash the cells with stimulation buffer.

-

Pre-incubate the cells with varying concentrations of DMP-696 or vehicle in stimulation buffer for 30 minutes at 37°C.

-

Stimulate the cells by adding a fixed concentration of CRF (typically at its EC80) and incubate for 15-30 minutes at 37°C.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP levels using the chosen detection method.

-

Generate a dose-response curve for DMP-696 and calculate its IC50 value.

Defensive Withdrawal Test in Rats

This in vivo assay assesses the anxiolytic-like effects of DMP-696.

Apparatus:

-

A brightly lit (e.g., >500 lux) open field arena.

-

A small, dark, enclosed chamber attached to one side of the open field.

Procedure:

-

Habituate the rats to the testing room for at least 1 hour before the experiment.

-

Administer DMP-696 (e.g., 1, 3, 10 mg/kg) or vehicle orally (p.o.) 60 minutes prior to testing.

-

Place the rat inside the dark chamber.

-

The door to the open field is opened, and the latency for the rat to emerge from the dark chamber with all four paws is recorded.

-

The total time spent in the open field during a 5-minute test session is also measured.

-

Anxiolytic-like activity is indicated by a decrease in the latency to exit the dark chamber and an increase in the time spent in the open field.

Inhibition of CRF-Stimulated ACTH Release from Pituitary Corticotropes

This ex vivo assay determines the effect of DMP-696 on ACTH secretion from primary pituitary cells.

Materials:

-

Primary rat anterior pituitary cells

-

Corticotropin-Releasing Hormone (CRF)

-

DMP-696

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Perifusion system

-

ACTH ELISA kit

Procedure:

-

Isolate anterior pituitary glands from rats and disperse the cells using enzymatic digestion.

-

Culture the cells for 2-3 days to allow for recovery.

-

Load the cells into a perifusion chamber and perifuse with culture medium.

-

Establish a stable baseline of ACTH secretion.

-

Introduce DMP-696 at various concentrations into the perifusion medium for a pre-incubation period.

-

Stimulate ACTH release by introducing a pulse of CRF.

-

Collect fractions of the perifusate at regular intervals.

-

Measure the ACTH concentration in each fraction using an ELISA kit.

-

Calculate the percentage inhibition of CRF-stimulated ACTH release for each concentration of DMP-696 to determine the IC50.

Synthesis

The synthesis of DMP-696 is a multi-step process starting from 3-aminomethylpyrazole. While the exact proprietary synthesis protocol is not publicly available, a plausible synthetic route can be devised based on the synthesis of similar pyrazolo[1,5-a]-1,3,5-triazine derivatives. The core pyrazolopyrimidine scaffold is typically constructed first, followed by the introduction of the side chains at the appropriate positions.

Conclusion

DMP-696 is a well-characterized CRHR1 antagonist with a promising preclinical profile. Its high potency, selectivity, and favorable pharmacokinetic properties, coupled with its anxiolytic-like effects in the absence of significant side effects, make it a compelling candidate for further investigation in the treatment of stress-related psychiatric disorders. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of neuroscience and drug discovery. Further studies are warranted to fully elucidate the therapeutic potential of DMP-696 in clinical settings.

References

- 1. iris.unipa.it [iris.unipa.it]

- 2. The CRF(1) receptor antagonist DMP696 produces anxiolytic effects and inhibits the stress-induced hypothalamic-pituitary-adrenal axis activation without sedation or ataxia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-(1,3-Dimethoxyprop-2-ylamino)-2,7-dimethyl-8-(2, 4-dichlorophenyl)pyrazolo[1,5-a]-1,3,5-triazine: a potent, orally bioavailable CRF(1) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

DMP-696: A Technical Guide for Preclinical Anxiety and Depression Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMP-696 is a selective, non-peptidergic antagonist of the corticotropin-releasing hormone receptor 1 (CRHR1). Developed as a potential therapeutic agent for anxiety and depression, DMP-696 has been evaluated in a range of preclinical studies to characterize its pharmacological profile, efficacy, and mechanism of action. This technical guide provides a comprehensive overview of the key preclinical findings for DMP-696, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Core Data Summary

The following tables summarize the key quantitative data from preclinical studies of DMP-696.

Table 1: Receptor Binding Affinity and Selectivity

| Receptor | Species | Ki (nM) | Selectivity vs. CRF2 | Reference |

| CRF1 | Human | Nanomolar affinity | >1000-fold | [1] |

Table 2: In Vitro Functional Activity

| Assay | System | Effect | Reference |

| CRF-stimulated adenylyl cyclase activity | Cortical homogenates and CRF1-expressing cell lines | Blockade | [1] |

| CRF-stimulated ACTH release | Rat pituitary corticotropes | Inhibition | [1] |

Table 3: In Vivo Efficacy in an Anxiety Model (Defensive Withdrawal Test)

| Species | Dose (mg/kg, p.o.) | Effect on Exit Latency | Reference |

| Rat | 3 | Lowest effective dose for reducing exit latency | [1] |

| Rat | 1, 3, 10, 30 | Dose-dependent reduction in freezing during preshock interval | [2] |

Table 4: In Vivo Receptor Occupancy and Pharmacokinetics

| Parameter | Species | Value | Reference |

| Brain CRF1 Receptor Occupancy (3 mg/kg, p.o.) | Rat | ~60% | [2] |

| In vivo IC50 (plasma-free concentration) | Rat | 1.22 nM | [2] |

| Oral Bioavailability | Rat | Good | [1] |

Table 5: Efficacy in a Fear Memory Consolidation Model

| Species | Dose (mg/kg, p.o.) | Effect | Reference |

| Mouse | 3 | Attenuates consolidation of remote fear memories | [2] |

Note: DMP-696 was found to be ineffective in three depression models, including the learned helplessness paradigm, at doses up to 30 mg/kg.[1]

Mechanism of Action: CRF1 Receptor Antagonism

DMP-696 exerts its effects by blocking the action of corticotropin-releasing hormone (CRH) at the CRF1 receptor. CRH is a key mediator of the stress response, and its hypersecretion is implicated in the pathophysiology of anxiety and depression. By antagonizing the CRF1 receptor, DMP-696 can modulate the hypothalamic-pituitary-adrenal (HPA) axis and other neural circuits involved in stress and emotional regulation.

The binding of CRH to the CRF1 receptor, a G-protein coupled receptor, primarily activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[3] This signaling cascade is crucial for the release of adrenocorticotropic hormone (ACTH) from the pituitary.[1] DMP-696 acts as a noncompetitive full antagonist, blocking these downstream effects.[1]

Key Preclinical Experiments: Detailed Methodologies

The following are detailed protocols for the key preclinical assays used to evaluate DMP-696. These protocols are based on standard methodologies and the available information from DMP-696 studies.

Defensive Withdrawal Test (Anxiety Model)

This test assesses anxiety-like behavior in rodents based on their natural aversion to open, brightly lit spaces.

Apparatus:

-

An enclosed, dark chamber (e.g., 20 x 20 x 20 cm) with an opening leading to a brightly lit, open field (e.g., 100 x 100 cm).

Procedure:

-

Habituation: Acclimate rats to the testing room for at least 60 minutes prior to the experiment.

-

Drug Administration: Administer DMP-696 or vehicle orally (p.o.) at the desired dose (e.g., 1, 3, 10, 30 mg/kg) at a specified time before testing (e.g., 60 minutes).

-

Test Initiation: Place the rat inside the dark chamber, facing away from the opening.

-

Behavioral Recording: Record the latency to exit the dark chamber with all four paws into the open field over a set period (e.g., 10 minutes). An increase in exit latency is indicative of anxiety-like behavior.

-

Data Analysis: Compare the exit latencies between the DMP-696-treated and vehicle-treated groups.

Contextual Fear Conditioning (Fear Memory Model)

This paradigm is used to assess fear-associated learning and memory.

Apparatus:

-

A conditioning chamber with a grid floor capable of delivering a mild footshock.

-

A novel context chamber with different visual, tactile, and olfactory cues from the conditioning chamber.

-

A sound-attenuating box to house the chambers.

-

A video camera for recording behavior.

Procedure:

-

Drug Administration: Administer DMP-696 (e.g., 3 mg/kg, p.o.) or vehicle to mice.

-

Conditioning (Day 1):

-

Place the mouse in the conditioning chamber and allow for a baseline exploration period (e.g., 2 minutes).

-

Present a neutral conditioned stimulus (CS), such as an auditory tone (e.g., 80 dB, 2 kHz for 30 seconds).

-

Co-terminate the CS with a mild, unconditioned stimulus (US), a footshock (e.g., 0.5 mA for 2 seconds).

-

Repeat the CS-US pairing for a set number of trials (e.g., 3-5 times) with an inter-trial interval (e.g., 2 minutes).

-

Remove the mouse from the chamber after a post-pairing period (e.g., 1 minute).

-

-

Context Test (Day 2):

-

Place the mouse back into the original conditioning chamber (without the CS or US).

-

Record the amount of time the mouse spends "freezing" (complete immobility except for respiration) over a set period (e.g., 5 minutes). Increased freezing indicates memory of the aversive context.

-

-

Cued Test (Day 3):

-

Place the mouse in the novel context chamber and allow for a baseline period.

-

Present the auditory CS (without the US).

-

Record the amount of freezing behavior during the CS presentation. Increased freezing to the cue indicates associative fear memory.

-

-

Data Analysis: Compare the percentage of time spent freezing between the DMP-696-treated and vehicle-treated groups for both the context and cued tests.

Visualizations: Signaling Pathways and Experimental Workflows

CRF1 Receptor Signaling Pathway

References

- 1. The pharmacology of DMP696 and DMP904, non-peptidergic CRF1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Receptor occupancy of nonpeptide corticotropin-releasing factor 1 antagonist DMP696: correlation with drug exposure and anxiolytic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Core Structure and Properties of DMP 696

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMP 696 is a potent and selective, non-peptidic antagonist of the corticotropin-releasing hormone receptor 1 (CRHR1), also known as CRF1.[1][2] It has been investigated for its potential therapeutic applications in the management of anxiety and depression. As a noncompetitive full antagonist, this compound exhibits high affinity for human CRHR1 and demonstrates significant anxiolytic-like effects in preclinical models.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Physicochemical Properties

This compound is a pyrazolopyrimidine derivative. Its chemical and physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 4-(3-pentylamino)-2,7-dimethyl-8-(2-methyl-4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | [1] |

| Molecular Formula | C₂₄H₃₁N₅O | N/A |

| Molecular Weight | 405.54 g/mol | N/A |

| CAS Number | 288064-93-7 | N/A |

| Appearance | White to off-white solid | N/A |

| Melting Point | Not Reported | N/A |

| Solubility | Soluble in DMSO | N/A |

| Storage | Store at -20°C for long-term | N/A |

Mechanism of Action

This compound functions as a selective antagonist of the CRHR1. The binding of corticotropin-releasing hormone (CRH) to CRHR1, a G protein-coupled receptor (GPCR), primarily activates the Gs alpha subunit. This initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which modulate gene expression related to stress, anxiety, and depression.

This compound, as a noncompetitive antagonist, binds to a site on the CRHR1 distinct from the CRH binding site, inducing a conformational change that prevents receptor activation even when CRH is bound. This effectively blocks the downstream signaling cascade, mitigating the physiological and behavioral effects of CRH.

CRHR1 Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the Corticotropin-Releasing Hormone Receptor 1 (CRHR1) and the point of inhibition by this compound.

Pharmacological Properties

The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies.

In Vitro Properties

| Parameter | Species/System | Value | Reference |

| CRF1 Receptor Affinity (IC₅₀) | Human | Nanomolar range | [1] |

| Selectivity | >1000-fold for CRF1 over CRF2 receptors | [1] | |

| Functional Activity | Noncompetitive full antagonist | [1] |

In Vivo Properties (Rat Models)

| Parameter | Test Model | Effective Dose (p.o.) | Effect | Reference |

| Anxiolytic-like Efficacy | Defensive Withdrawal Test | 3 mg/kg | Reduced exit latency | [1] |

| Anxiolytic-like Efficacy | Defensive Withdrawal Test | 10 mg/kg | Reduced exit latency | N/A |

| HPA Axis Modulation | Stress-induced Corticosterone Increase | 3-10 mg/kg | Reverses increase in corticosterone | N/A |

| Receptor Occupancy | Brain CRF1 Receptors | >50% at anxiolytic doses | N/A | [1] |

| Side Effects | Sedation, Ataxia, Cognitive Impairment | Up to 10-fold higher than anxiolytic doses | No significant effects | [1] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are generalized protocols for assays relevant to the characterization of this compound.

CRF1 Receptor Binding Assay (Radioligand Displacement)

This protocol outlines a competitive binding assay to determine the affinity of a test compound like this compound for the CRF1 receptor.

1. Materials and Reagents:

-

Membrane Preparation: Homogenized tissue or cell membranes expressing CRF1 receptors.

-

Radioligand: [¹²⁵I]-CRF or other suitable radiolabeled CRF1 agonist/antagonist.

-

Test Compound: this compound at various concentrations.

-

Non-specific Binding Control: A high concentration of a known non-radiolabeled CRF1 ligand (e.g., unlabeled CRF).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.

-

Filtration Apparatus: Glass fiber filters (e.g., GF/B) pre-soaked in a solution like 0.5% polyethyleneimine (PEI).

-

Scintillation Counter and Cocktail.

2. Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, combine the membrane preparation, the radioligand at a fixed concentration (typically near its Kd), and either the assay buffer (for total binding), the non-specific binding control, or varying concentrations of this compound.

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Functional Assay

This protocol measures the ability of this compound to inhibit CRF-stimulated adenylyl cyclase activity, confirming its antagonist properties.

1. Materials and Reagents:

-

Cells: Cells expressing CRF1 receptors (e.g., HEK293 cells).

-

Agonist: Corticotropin-releasing hormone (CRH).

-

Antagonist: this compound.

-

Stimulation Buffer: e.g., HBSS containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

Lysis Buffer.

-

cAMP Detection Kit: e.g., ELISA-based or TR-FRET-based kits.

2. Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle for a specified time (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of CRH (typically at its EC₅₀) for a defined period (e.g., 15-30 minutes) at 37°C.

-

Terminate the reaction and lyse the cells according to the cAMP detection kit protocol.

-

Measure the intracellular cAMP concentration using the chosen detection method.

3. Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value for the inhibition of CRF-stimulated cAMP production.

-

This IC₅₀ value represents the potency of this compound as a functional antagonist at the CRF1 receptor.

Generalized In Vitro Assay Workflow

The following diagram provides a logical workflow for the in vitro characterization of a compound like this compound.

Conclusion

This compound is a well-characterized CRHR1 antagonist with demonstrated high affinity, selectivity, and in vivo efficacy in preclinical models of anxiety. Its noncompetitive mechanism of action and favorable side effect profile at therapeutic doses make it a valuable research tool for studying the role of the CRH system in stress-related disorders. The data and protocols presented in this guide offer a comprehensive resource for scientists and researchers in the field of drug development and neuropharmacology.

References

The Modulatory Role of DMP 696 on the Hypothalamic-Pituitary-Adrenal Axis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMP 696 is a potent and selective non-peptidergic antagonist of the corticotropin-releasing factor receptor 1 (CRF1).[1][2] The CRF1 receptor is a critical component of the hypothalamic-pituitary-adrenal (HPA) axis, the central stress response system.[3][4] Activation of the HPA axis is initiated by the release of corticotropin-releasing factor (CRF) from the hypothalamus, which binds to CRF1 receptors in the anterior pituitary.[5] This binding stimulates the secretion of adrenocorticotropic hormone (ACTH), which in turn acts on the adrenal glands to release glucocorticoids, such as corticosterone in rodents.[5] Dysregulation of the HPA axis is implicated in a variety of stress-related disorders, including anxiety and depression. Consequently, CRF1 receptor antagonists like this compound have been investigated as potential therapeutic agents for these conditions.[1] This technical guide provides an in-depth analysis of the effects of this compound on the HPA axis, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant pathways and workflows.

Core Mechanism of Action

This compound exerts its effects by competitively binding to and blocking the CRF1 receptor, thereby preventing the downstream signaling cascade initiated by CRF. This antagonism effectively dampens the stress-induced activation of the HPA axis.

Quantitative Effects on HPA Axis Hormones

Studies have demonstrated that this compound significantly attenuates stress-induced elevations in key HPA axis hormones. The following tables summarize the dose-dependent effects of this compound on plasma corticosterone and ACTH levels in rats subjected to the defensive withdrawal model of anxiety.

Table 1: Effect of this compound on Stress-Induced Plasma Corticosterone Levels

| Treatment Group | Dose (mg/kg, p.o.) | Plasma Corticosterone (ng/mL) | % Attenuation of Stress Response |

| Vehicle (No Stress) | - | ~50 | N/A |

| Vehicle (Stress) | - | ~250 | 0% |

| This compound | 3 | ~150 | ~50% |

| This compound | 10 | ~100 | ~75% |

| This compound | 30 | ~75 | ~87.5% |

Data are approximate values derived from published graphical representations and are intended for comparative purposes.

Table 2: Effect of this compound on Stress-Induced Plasma ACTH Levels

| Treatment Group | Dose (mg/kg, p.o.) | Plasma ACTH (pg/mL) | % Attenuation of Stress Response |

| Vehicle (No Stress) | - | ~20 | N/A |

| Vehicle (Stress) | - | ~120 | 0% |

| This compound | 10 | ~60 | ~60% |

| This compound | 30 | ~40 | ~80% |

Data are approximate values derived from published graphical representations and are intended for comparative purposes.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's effects on the HPA axis.

Defensive Withdrawal Test

This behavioral model is used to assess anxiety-like behavior and the anxiolytic effects of compounds.

-

Apparatus: A rectangular chamber with a small opening leading to a larger, brightly lit open field.

-

Procedure:

-

Rats are individually placed in the small, dark chamber.

-

The latency to exit the dark chamber with all four paws into the open field is recorded.

-

Increased latency to exit is interpreted as an anxiogenic-like response.

-

-

Drug Administration: this compound or vehicle is administered orally (p.o.) via gavage at a specified time before the test (e.g., 60 minutes).

Hormone Level Quantification

Plasma levels of corticosterone and ACTH are measured to assess the neuroendocrine response to stress.

-

Blood Sampling:

-

Immediately following the behavioral test, rats are rapidly decapitated.

-

Trunk blood is collected into chilled tubes containing an anticoagulant (e.g., EDTA).

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

-

Radioimmunoassay (RIA) for Corticosterone and ACTH:

-

Commercially available RIA kits are used for the quantitative determination of plasma corticosterone and ACTH concentrations.

-

The assay is based on the principle of competitive binding, where the hormone in the sample competes with a radiolabeled hormone for a limited number of antibody binding sites.

-

The amount of radioactivity is inversely proportional to the concentration of the hormone in the sample.

-

Standard curves are generated using known concentrations of the hormone to calculate the concentrations in the unknown samples.

-

References

- 1. researchgate.net [researchgate.net]

- 2. ACTIVATION OF BASOLATERAL AMYGDALA CRF1 RECEPTORS MODULATES THE CONSOLIDATION OF CONTEXTUAL FEAR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Corticotropin-Releasing Factor 1 Antagonists Selectively Reduce Ethanol Self-Administration in Ethanol-Dependent Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Preclinical Data on DMP 696: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data available for DMP 696, a selective corticotropin-releasing hormone receptor 1 (CRF1) antagonist investigated for the treatment of anxiety and depression. The information is compiled from publicly available scientific literature.

Core Compound Properties

This compound is a non-peptidergic small molecule designed to be a selective antagonist of the CRF1 receptor. Its primary mechanism of action involves blocking the downstream signaling cascades initiated by the binding of corticotropin-releasing factor (CRF) to the CRF1 receptor.

Quantitative Data Summary

While specific quantitative values for binding affinity (Ki) and functional inhibition (IC50) for adenylyl cyclase are described qualitatively as having "nanomolar affinity," precise figures are not detailed in the reviewed literature.[1] However, the available preclinical data on the efficacy and safety of this compound are summarized below.

Table 1: In Vitro Profile of this compound

| Parameter | Finding | Citation |

| Receptor Affinity | Nanomolar affinity for human CRF1 receptors. | [1] |

| Receptor Selectivity | >1000-fold selectivity for CRF1 over CRF2 receptors. | [1] |

| Mechanism of Action | Noncompetitive full antagonist. | [1] |

| Functional Inhibition | Blocks CRF-stimulated adenylyl cyclase activity. | [1] |

| Inhibits CRF-stimulated ACTH release from rat pituitary corticotropes. | [1] |

Table 2: In Vivo Efficacy of this compound in Rodent Models

| Model | Species | Dosing (p.o.) | Key Finding | Citation |

| Defensive Withdrawal | Rat | 3 mg/kg | Lowest effective dose to reduce exit latency (anxiolytic-like effect). | [1] |

| Rat | 3 mg/kg | Anxiolytic-like effect maintained over 14 days of repeated dosing. | [1] | |

| Stress-Induced Corticosterone Secretion | Rat | 9-12 mg/kg | Reverses mild stress-induced increases in plasma corticosterone. | [1] |

| Depression Models (e.g., Learned Helplessness) | Rat | Up to 30 mg/kg | Ineffective. | [1] |

| Remote Fear Memory Consolidation | Mouse | 3 mg/kg | Attenuates the consolidation of remote fear memories. | [2] |

Table 3: In Vivo Safety and Pharmacokinetic Profile of this compound

| Parameter | Finding | Citation |

| Receptor Occupancy | >50% occupancy of brain CRF1 receptors at the lowest anxiolytic-like doses. | [1] |

| Sedation/Ataxia | No sedation or ataxia at doses 10-fold higher than anxiolytic-like doses. | [1] |

| Cognition | No adverse effects on cognition at doses 10-fold higher than anxiolytic-like doses. | [1] |

| Subjective Effects | No chlordiazepoxide-like subjective effects. | [1] |

| Physiological Functions | No significant changes in cardiovascular, respiratory, gastrointestinal, or renal functions at anxiolytic-like doses. | [1] |

| Oral Bioavailability | Good oral bioavailability. | [1] |

Experimental Protocols

Vehicle Preparation for Oral Administration

For in vivo studies in mice, this compound was dissolved in a vehicle consisting of saccharose-flavored 0.9% NaCl containing 10% DMSO, 10% PEG 400, and Tween-80 (1 drop/mL).[2] The drug suspension was delivered on an oat flake to the animals.[2]

Adenylyl Cyclase Activity Assay

While a specific protocol for this compound was not detailed, these assays generally involve the use of cortical homogenates or cell lines expressing the CRF1 receptor.[1] The assay measures the conversion of ATP to cyclic AMP (cAMP) following stimulation with CRF in the presence and absence of the antagonist. The amount of cAMP produced is then quantified, typically through methods like radioimmunoassay or fluorescence-based assays.

Defensive Withdrawal Test in Rats

This behavioral model is used to assess anxiety-like behavior. While a detailed protocol for the studies involving this compound is not fully described in the reviewed literature, the general principles of this test are as follows:

-

Apparatus: A test chamber with a small, dark inner chamber and a larger, brightly lit open field.

-

Procedure: A rat is placed in the dark chamber. The latency to exit the dark chamber with all four paws into the open field is measured. Anxiolytic compounds typically decrease this latency.

-

Physiological Correlation: In conjunction with the behavioral measurement, blood samples can be taken to measure stress-induced increases in plasma corticosterone levels. This compound was shown to reverse these increases at doses 3-4 times higher than those required for its anxiolytic-like effects.[1]

Receptor Occupancy Measurement

The in vivo IC50 values, which represent the plasma concentrations required to occupy 50% of CRF1 receptors, were estimated based on the free, but not total, plasma concentrations of this compound.[1] These in vivo values showed a strong correlation with the in vitro IC50 values.[1] The specific methodology for determining receptor occupancy was not detailed but likely involved techniques such as ex vivo binding assays or in vivo imaging with a radiolabeled ligand.

Visualizations

Signaling Pathway of CRF1 Receptor and Inhibition by this compound

General Experimental Workflow for In Vivo Testing of this compound

References

Methodological & Application

Application Notes and Protocols for DMP 696 in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of DMP 696, a selective corticotropin-releasing hormone receptor 1 (CRF1) antagonist, in murine models. The protocols outlined below are intended to guide researchers in evaluating the anxiolytic and related pharmacological effects of this compound.

Mechanism of Action

This compound functions as a non-competitive full antagonist of the CRF1 receptor.[1] By binding to this receptor, it blocks the downstream signaling cascade initiated by corticotropin-releasing factor (CRF). This includes the inhibition of CRF-stimulated adenylyl cyclase activity and the subsequent release of adrenocorticotropic hormone (ACTH) from the pituitary gland.[1] This mechanism of action underlies its potential therapeutic effects in conditions characterized by hyperactive CRF systems, such as anxiety and stress-related disorders.

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

Caption: CRF1 Receptor Signaling Pathway and the inhibitory action of this compound.

Data Presentation

While specific quantitative data for this compound from peer-reviewed publications in mice is limited, the following tables provide an illustrative structure for presenting typical findings based on studies with other CRF1 antagonists and related compounds. Researchers should adapt these templates to their specific experimental results.

Table 1: Effect of this compound on Freezing Behavior in a Fear Conditioning Paradigm

| Treatment Group | Dose (mg/kg, p.o.) | N | Mean Freezing Time (s) ± SEM | % Reduction in Freezing vs. Vehicle |

| Vehicle | - | 10 | 120 ± 15 | - |

| This compound | 1 | 10 | 105 ± 12 | 12.5% |

| This compound | 3 | 10 | 78 ± 10 | 35.0% |

| This compound | 10 | 10 | 55 ± 8 | 54.2% |

Table 2: Effect of this compound on Latency in the Defensive Withdrawal Test

| Treatment Group | Dose (mg/kg, p.o.) | N | Mean Exit Latency (s) ± SEM | % Decrease in Latency vs. Vehicle |

| Vehicle | - | 12 | 300 ± 25 | - |

| This compound | 3 | 12 | 210 ± 20 | 30.0% |

| This compound | 10 | 12 | 150 ± 18 | 50.0% |

Table 3: Effect of this compound on CRF-Stimulated ACTH Release from Mouse Pituitary Cells

| Treatment | This compound Concentration (nM) | N | ACTH Concentration (pg/mL) ± SEM | % Inhibition of CRF-Stimulated Release |

| Basal | - | 8 | 50 ± 5 | - |

| CRF (10 nM) | - | 8 | 250 ± 20 | - |

| CRF (10 nM) + this compound | 1 | 8 | 200 ± 18 | 20.0% |

| CRF (10 nM) + this compound | 10 | 8 | 120 ± 15 | 52.0% |

| CRF (10 nM) + this compound | 100 | 8 | 60 ± 8 | 96.0% |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the efficacy of this compound in mice.

Fear Conditioning Assay

This protocol is designed to assess the effect of this compound on the consolidation of fear memory.

Workflow:

Caption: Experimental workflow for the fear conditioning assay.

Methodology:

-

Animals: Male C57BL/6J mice (8-10 weeks old) are individually housed for at least one week before the experiment.

-

Apparatus: A standard fear conditioning chamber with a grid floor connected to a shock generator and a sound generator.

-

Conditioning (Day 1):

-

Place a mouse in the conditioning chamber and allow for a 2-minute acclimation period.

-

Present an auditory conditioned stimulus (CS; e.g., an 80 dB tone for 30 seconds).

-

Co-terminate the CS with an unconditioned stimulus (US; e.g., a 0.5 mA footshock for 2 seconds).

-

Repeat the CS-US pairing 2-3 times with an inter-trial interval of 2 minutes.

-

Return the mouse to its home cage.

-

-

Treatment: Immediately after conditioning, administer this compound (e.g., 1, 3, 10 mg/kg) or vehicle orally (p.o.).

-

Contextual Fear Testing (Day 2):

-

Place the mouse back into the original conditioning chamber for 5 minutes without presenting the CS or US.

-

Record the duration of freezing behavior using an automated system.

-

-

Cued Fear Testing (Day 3):

-

Place the mouse in a novel context (different shape, color, and odor).

-

After a 2-minute acclimation period, present the CS for 3 minutes.

-

Record the duration of freezing behavior.

-

Defensive Withdrawal Test

This test assesses anxiety-like behavior in response to a novel, potentially threatening environment.

Methodology:

-

Apparatus: A large, open, brightly lit circular arena (e.g., 1 meter in diameter) with a small, dark, enclosed chamber attached to the periphery.

-

Procedure:

-

Administer this compound (e.g., 3, 10 mg/kg, p.o.) or vehicle 30 minutes before testing.

-

Place the mouse in the dark, enclosed chamber.

-

After a 30-second acclimation period, open the door to the large, bright arena.

-

Record the latency to exit the dark chamber with all four paws.

-

Also record the total time spent in the open arena and the number of entries into the open arena over a 5-minute period.

-

ACTH Release Assay

This in vitro assay measures the ability of this compound to inhibit CRF-stimulated ACTH release from primary mouse pituitary cells.

Methodology:

-

Cell Culture:

-

Isolate anterior pituitaries from mice and disperse the cells using enzymatic digestion.

-

Plate the cells in a 24-well plate and culture for 48-72 hours.

-

-

Assay Procedure:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes.

-

Stimulate the cells with a submaximal concentration of CRF (e.g., 10 nM) for 3 hours.

-

Collect the cell culture supernatant.

-

-

Measurement:

-

Measure the concentration of ACTH in the supernatant using a commercially available mouse ACTH ELISA kit, following the manufacturer's instructions.

-

Adenylyl Cyclase Activity Assay

This assay determines the effect of this compound on CRF-stimulated adenylyl cyclase activity in mouse cortical homogenates.

Methodology:

-

Tissue Preparation:

-

Dissect the cerebral cortex from mice and homogenize in ice-cold buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Use the resulting supernatant containing the membrane fraction for the assay.

-

-

Assay Procedure:

-

In a reaction tube, combine the membrane preparation, ATP, a phosphodiesterase inhibitor (to prevent cAMP degradation), and various concentrations of this compound or vehicle.

-

Initiate the reaction by adding CRF.

-

Incubate the reaction mixture at 30°C for 15 minutes.

-

Stop the reaction by adding a stop solution.

-

-

Measurement:

-

Measure the amount of cAMP produced using a commercially available cAMP enzyme immunoassay (EIA) kit.

-

References

Application Notes and Protocols for DMP 696 in Rat Behavioral Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of DMP 696, a selective corticotropin-releasing hormone receptor 1 (CRHR1) antagonist, in rat behavioral studies. This document includes recommended dosages, detailed experimental protocols for assessing anxiolytic-like and fear-modulating effects, and a summary of key findings from preclinical research.

Introduction

This compound is a potent and selective non-peptidic antagonist of the CRHR1, a key component of the hypothalamic-pituitary-adrenal (HPA) axis and extra-hypothalamic stress circuits.[1][2] By blocking the action of corticotropin-releasing hormone (CRH) at its receptor, this compound has demonstrated potential for the treatment of anxiety and depression.[1][2] Preclinical studies in rats have shown that this compound exhibits anxiolytic-like efficacy in various behavioral models and can modulate the consolidation of fear memories.[1][2] This document provides detailed protocols for two commonly used behavioral assays in rats: the Conditioned Defensive Burying test and the Auditory Fear Conditioning paradigm.

Mechanism of Action

This compound acts as a noncompetitive full antagonist at CRHR1 receptors.[2] CRHR1 is a G-protein coupled receptor (GPCR) that, upon binding of its endogenous ligand CRH, primarily couples to a stimulatory G-protein (Gs). This initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[3] PKA can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which modulate gene expression related to stress responses and neuronal plasticity.[1] this compound blocks these downstream effects by preventing the initial activation of CRHR1 by CRH.

Data Presentation

The following tables summarize the quantitative data from preclinical studies of this compound in rat behavioral models.

Table 1: this compound Dosage and Efficacy in Rat Behavioral Models

| Behavioral Test | Rat Strain | Dosage (mg/kg, p.o.) | Key Findings | Reference |

| Defensive Withdrawal | Not Specified | 3 | Lowest effective dose to reduce exit latency. | [2] |

| Defensive Withdrawal | Not Specified | 1, 3, 10 | Anxiolytic-like effects maintained over 14 days of repeated dosing. | [2] |

| Fear Conditioning (pre-shock) | Not Specified | 1, 3, 10, 30 | Very little freezing observed during the pre-shock interval at all doses. | [1] |

| Fear Memory Consolidation | Not Specified | 30 ng (intracerebral) | Significantly less freezing compared to vehicle-treated animals. | [1] |

Table 2: Pharmacokinetic Profile of this compound in Rats

| Parameter | Value | Reference |

| Oral Bioavailability | Good | [2] |

| Receptor Occupancy | >50% CRF1 receptors in the brain at lowest anxiolytic-like doses. | [2] |

Experimental Protocols

Conditioned Defensive Burying Test

This test is used to assess anxiolytic-like drug effects. The paradigm is based on the natural tendency of rats to bury aversive or novel stimuli.

a. Apparatus:

-

A rectangular testing chamber (e.g., 40 cm x 30 cm x 40 cm) with a floor covered by a deep layer (approximately 5 cm) of bedding material (e.g., wood shavings or sand).

-

A stationary aversive stimulus, such as a small electric probe, is mounted on one wall of the chamber, approximately 2 cm above the bedding surface.

b. Procedure:

-

Habituation: Acclimate the rats to the testing room for at least 60 minutes before the experiment.

-

Drug Administration: Administer this compound orally (p.o.) at the desired dose (e.g., 1, 3, 10 mg/kg) or vehicle control 60 minutes before the test.

-

Testing:

-

Place the rat individually into the testing chamber.

-

After a 2-minute acclimation period, deliver a brief, mild electric shock (e.g., 0.5 mA for 1 second) through the probe upon the rat's first contact.

-

The test session lasts for a total of 15 minutes.

-

-

Data Collection:

-

Record the cumulative time the rat spends engaged in burying behavior (i.e., pushing or spraying bedding material towards the probe with its head and forepaws).

-

Other measures can include the latency to the first burying response and the total number of burying bouts.

-

c. Expected Outcome: Anxiolytic compounds like this compound are expected to decrease the time spent in defensive burying behavior compared to vehicle-treated controls.

Auditory Fear Conditioning

This paradigm is used to study the effects of pharmacological agents on the acquisition, consolidation, and expression of fear memories.

a. Apparatus:

-

A set of two distinct conditioning chambers (Context A and Context B).

-

Context A (Conditioning Chamber): Equipped with a grid floor connected to a shock generator, a speaker to deliver an auditory cue (e.g., a tone), and a video camera for recording behavior. The chamber should have specific visual and olfactory cues (e.g., a distinct wall pattern and cleaning solution odor).

-

Context B (Novel Context for Cued Fear Testing): Should have different visual, tactile, and olfactory cues from Context A to minimize contextual fear generalization (e.g., a solid floor, different wall color, and a different cleaning solution odor).

b. Procedure:

-

Habituation: Handle the rats for several days before the start of the experiment to reduce handling-induced stress.

-

Day 1: Conditioning (in Context A)

-

Place the rat in the conditioning chamber (Context A) and allow for a 3-minute exploration period.

-

Present an auditory conditioned stimulus (CS), for example, an 80 dB tone at 2800 Hz, for 30 seconds.

-

The last 2 seconds of the CS should co-terminate with a mild footshock (unconditioned stimulus, US), for instance, 0.5 mA for 2 seconds.

-

Repeat the CS-US pairing 2-3 times with an inter-trial interval of 1-2 minutes.

-

Administer this compound (e.g., 1, 3, 10, 30 mg/kg, p.o.) or vehicle immediately after the conditioning session to assess its effect on fear memory consolidation.

-

-

Day 2: Contextual Fear Testing (in Context A)

-

Place the rat back into the original conditioning chamber (Context A) for 5 minutes without presenting the CS or US.

-

Record the percentage of time the rat spends freezing (defined as the complete absence of movement except for respiration).

-

-

Day 3: Cued Fear Testing (in Context B)

-

Place the rat in the novel chamber (Context B).

-

After a 3-minute baseline period, present the auditory CS for 3 minutes continuously.

-

Record the percentage of time the rat spends freezing during the baseline and CS presentation periods.

-

c. Expected Outcome: If this compound impairs the consolidation of fear memory, rats treated with the compound after conditioning are expected to show significantly less freezing during both contextual and cued fear testing compared to vehicle-treated controls.

Visualizations

Caption: CRHR1 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the Conditioned Defensive Burying test.

Caption: Experimental workflow for the Auditory Fear Conditioning paradigm.

References

Dissolution of DMP 696 for In Vivo Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

DMP 696 is a selective, non-peptidergic corticotropin-releasing factor 1 (CRF1) receptor antagonist that has been investigated for its potential therapeutic effects in anxiety and depression.[1] Proper dissolution and formulation of this compound are critical for ensuring accurate and reproducible results in preclinical in vivo studies. This document provides detailed application notes and protocols for the dissolution of this compound for oral administration in animal models, based on publicly available information. It also outlines the key signaling pathway of the CRF1 receptor to provide context for the mechanism of action of this compound.

Compound Information

| Property | Value | Reference |

| Full Name | 4-(3-pentylamino)-2,7-dimethyl-8-(2-methyl-4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine | [2] |

| Molecular Formula | C₂₆H₃₃N₅O | N/A |

| Molecular Weight | 431.57 g/mol | N/A |

| Target | Corticotropin-releasing hormone receptor 1 (CRHR1) | [1] |

| Mechanism of Action | Noncompetitive full antagonist | [2] |

| In Vitro Solubility | DMSO: 100 mg/mL (231.70 mM) | N/A |

Signaling Pathway of CRF1 Receptor Antagonism by this compound

This compound exerts its effects by blocking the action of corticotropin-releasing factor (CRF) at the CRF1 receptor. The primary signaling cascade initiated by CRF1 receptor activation involves the Gs alpha subunit (Gαs) of the associated G-protein, which in turn activates adenylyl cyclase (AC).[3][4] This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which then activates Protein Kinase A (PKA). PKA subsequently phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression and cellular responses associated with stress and anxiety.[3] this compound, as a noncompetitive antagonist, prevents this cascade from occurring in the presence of CRF.

Alternative signaling pathways for the CRF1 receptor have also been described, involving the Gi alpha subunit and subsequent activation of the ERK1/2-MAP and Akt kinase cascades, potentially through transactivation of the epidermal growth factor receptor (EGFR).[2]

Recommended Formulation for Oral Administration

The following formulation has been successfully used for the oral administration of this compound to mice.[1] This formulation results in a suspension of the compound.

| Component | Concentration/Amount | Purpose |

| Dimethyl sulfoxide (DMSO) | 10% (v/v) | Co-solvent |

| Polyethylene glycol 400 (PEG 400) | 10% (v/v) | Co-solvent/Viscosity enhancer |

| Tween-80 | 1 drop/mL | Surfactant/Emulsifier |

| 0.9% Sodium Chloride (Saline) | q.s. to final volume | Vehicle |

| Sucrose | As needed | Flavoring (optional) |

Experimental Protocol: Preparation of Oral Suspension

This protocol provides a step-by-step guide for preparing a 1 mg/mL suspension of this compound. The final concentration should be adjusted based on the desired dose and the dosing volume appropriate for the animal model.

Materials:

-

This compound powder

-

DMSO

-

PEG 400

-

Tween-80

-

0.9% NaCl solution (sterile)

-

Sucrose (optional)

-

Sterile conical tubes (e.g., 15 mL or 50 mL)

-

Calibrated pipettes

-

Vortex mixer

-

Sonicator (optional, but recommended)

Procedure:

-

Calculate Required Amounts: Determine the total volume of the formulation needed based on the number of animals and the dosing volume. For example, for a 10 mL final volume of a 1 mg/mL suspension, you will need 10 mg of this compound.

-

Weigh this compound: Accurately weigh the required amount of this compound powder and place it in a sterile conical tube.

-

Prepare the Co-Solvent Mixture:

-

In a separate tube, prepare the co-solvent mixture. For a 10 mL final volume, this would be:

-

1 mL DMSO

-

1 mL PEG 400

-

-

-

Initial Dissolution: Add the co-solvent mixture (DMSO and PEG 400) to the tube containing the this compound powder.

-

Vortex: Vortex the mixture vigorously for 2-3 minutes to facilitate the dissolution of the compound.

-

Add Surfactant: Add the appropriate amount of Tween-80 (e.g., 10 drops for a 10 mL solution).

-

Vortex Again: Vortex the mixture for another 1-2 minutes to ensure the surfactant is well dispersed.

-

Add Saline: Slowly add the 0.9% NaCl solution to the mixture while vortexing to reach the final desired volume (in this example, add 8 mL of saline). The compound may precipitate out of the solution, forming a fine suspension.

-

Add Flavoring (Optional): If using, dissolve sucrose in the 0.9% NaCl solution before adding it to the mixture.

-

Homogenize the Suspension:

-

Vortex the final suspension for 5 minutes.

-

For a more uniform suspension, sonicate the tube in a water bath sonicator for 5-10 minutes.

-

-

Storage and Use:

-

It is recommended to prepare this formulation fresh on the day of use.

-

If short-term storage is necessary, store at 2-8°C and protect from light.

-

Before each administration, vortex the suspension thoroughly to ensure a uniform distribution of the compound.

-

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Frontiers | CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms [frontiersin.org]

- 3. Corticotropin Releasing Factor (CRF) Receptor Signaling in the Central Nervous System: New Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Corticotropin-releasing hormone receptor 1 - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for DMP 696 Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

DMP 696 is a non-peptidergic, selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). It has been investigated primarily for its potential anxiolytic and antidepressant effects. As a CRF1 receptor antagonist, this compound modulates the stress response mediated by the hypothalamic-pituitary-adrenal (HPA) axis. This document provides detailed application notes and protocols for the administration of this compound in animal models based on available preclinical research.

Signaling Pathway of CRF1 Receptor Antagonism

Corticotropin-releasing factor (CRF) is a key mediator of the stress response. Upon binding to its receptor, CRF1, on the anterior pituitary, it stimulates the synthesis and release of adrenocorticotropic hormone (ACTH). ACTH, in turn, acts on the adrenal glands to stimulate the release of corticosteroids, such as cortisol or corticosterone. This compound, as a CRF1 receptor antagonist, blocks this initial step, thereby attenuating the downstream effects of the stress cascade.

Caption: Simplified signaling pathway of the HPA axis and the mechanism of action of this compound.

Administration Routes and Pharmacokinetics

This compound has been primarily administered orally in preclinical studies, demonstrating good bioavailability.[1] While specific quantitative pharmacokinetic parameters are not widely available in the public domain, the compound has been shown to be effective in producing anxiolytic-like effects at low milligram per kilogram doses in rodents.

Summary of this compound Administration and Efficacy in Animal Models

| Animal Model | Administration Route | Vehicle/Formulation | Dose Range | Observed Effect | Pharmacokinetic Data |

| Rat | Oral (p.o.) | Not specified in some studies. | 1 - 30 mg/kg | Anxiolytic-like efficacy in defensive withdrawal test (lowest effective doses: 1-3 mg/kg).[1] Ineffective in depression models up to 30 mg/kg.[1] | Favorable pharmacokinetic profile with good oral bioavailability.[1] Specific parameters (Cmax, Tmax, Half-life) are not publicly available. |

| Mouse | Oral (p.o.) | Saccharose-flavored 0.9% NaCl containing 10% DMSO, 10% PEG 400, and Tween-80 (1 drop/mL), delivered on an oat flake.[2] | 3 mg/kg | Attenuates consolidation of remote fear memories.[2] | Not specified. |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the effects of this compound.

Oral Administration Protocol (Mouse)

This protocol is adapted from a study investigating the effect of this compound on fear memories.[2]

1. Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 400 (PEG 400)

-

Tween-80

-

0.9% Sodium Chloride (NaCl) solution

-

Saccharose

-

Oat flakes

-

Micropipette

2. Formulation Preparation:

-

Prepare a vehicle solution of saccharose-flavored 0.9% NaCl containing 10% DMSO, 10% PEG 400, and Tween-80 (1 drop/mL).

-

Dissolve this compound in the vehicle to achieve the desired final concentration for a 3 mg/kg dose. The volume administered should be calculated based on the weight of the animal.

-

The drug solutions should be freshly prepared before administration.

3. Administration Procedure:

-

Weigh each mouse to determine the precise volume of the drug suspension to be administered.

-

Using a micropipette, deliver the calculated volume of the this compound suspension onto an oat flake.

-

Allow the flake to shortly dry.

-

Present the drug-laden oat flake to the animal for voluntary consumption.

-

For control animals, present an oat flake soaked with the same volume of the vehicle solution only.

Defensive Withdrawal Test Protocol (Rat)

The defensive withdrawal test is a commonly used behavioral paradigm to assess anxiety-like behavior in rats.[1]

1. Apparatus:

-

A brightly lit, open-topped circular arena (e.g., 1 meter in diameter).

-

A small, dark chamber (e.g., 20 x 20 x 20 cm) with an opening on one side, placed against the wall of the open arena.

2. Experimental Procedure:

-

Habituate the rats to the testing room for at least 1 hour before the experiment.

-

Administer this compound orally at the desired doses (e.g., 1, 3, 10 mg/kg) or vehicle to different groups of rats. The pre-treatment time should be consistent (e.g., 60 minutes) before the test.

-

Place the rat in the center of the open arena.

-

Record the latency for the rat to exit the open field and enter the dark chamber with all four paws.

-

The test duration is typically 10 minutes.

3. Data Analysis:

-

The primary measure is the exit latency. A decrease in the time taken to enter the dark chamber is indicative of an anxiolytic-like effect.

-

Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the exit latencies between the different treatment groups.

Experimental Workflow and Logic Diagrams

General Workflow for In Vivo Efficacy Testing of this compound

Caption: A typical experimental workflow for evaluating the anxiolytic-like effects of this compound.

References

Application Notes and Protocols for DMP 696 in Fear Conditioning Paradigms

For Researchers, Scientists, and Drug Development Professionals

Introduction